Tricyclodecenyl propionate
Description
Overview of Tricyclodecenyl Propionate (B1217596) as a Chemical Entity
Tricyclodecenyl propionate, identified by the CAS number 17511-60-3, is a chemical compound with the molecular formula C₁₃H₁₈O₂. chemimpex.com It is also known by several synonyms, including Florocyclene, Cyclaprop, and Herbal Propionate. scent.vn The structure of this compound features a complex tricyclic ring system, which is a key contributor to its unique olfactory properties. ontosight.ai It is a propionate ester, a functional group commonly found in fragrance chemistry known for imparting fruity, floral, and sometimes woody notes. ontosight.ai Specifically, its chemical name, hexahydro-4,7-methanoinden-6-yl propionate, indicates a partially hydrogenated indene (B144670) derivative forms the backbone of this fragrance compound. ontosight.ai
The compound is typically a clear, colorless to pale yellow liquid. chemimpex.com It is characterized by a multifaceted odor profile, with notes described as fruity, woody, green, herbal, and floral. scent.vn this compound is soluble in common fragrance solvents like DEP (diethyl phthalate), IAA (isopropyl alcohol), and BB (benzyl benzoate). scent.vn
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 17511-60-3 | chemimpex.com |
| Molecular Formula | C₁₃H₁₈O₂ | chemimpex.com |
| Molecular Weight | 206.28 g/mol | chemimpex.com |
| Appearance | Clear, colorless to pale yellow liquid | chemimpex.com |
| Density | 1.05 g/cm³ (Lit.) | chemimpex.com |
| Boiling Point | 242 - 244 °C (Lit.) | chemimpex.com |
| Refractive Index | n20/D 1.490 - 1.493 | chemimpex.com |
| Flash Point | > 100.00 °C | aacipl.com |
| Vapor Pressure (est.) | 0.0102 hPa @ 20°C | scent.vn |
Historical Context and Evolution of Research on this compound
The development and use of this compound are situated within the broader history of synthetic fragrance chemistry. The fragrance industry has long sought to create novel scent molecules that offer consistency, stability, and unique olfactory experiences that may not be achievable with natural materials alone. ontosight.ai The synthesis of compounds with complex polycyclic structures, such as this compound, represents a significant advancement in this field.
Research into tricyclodecenyl esters, including the propionate, has focused on efficient synthesis methods. google.com Traditionally, these esters are produced through the acid-catalyzed addition of carboxylic acids to dicyclopentadiene (B1670491). google.com Various catalysts, including perchloric acid, sulfuric acid, and boron trifluoride, have been explored to optimize this reaction. google.com More recent research has investigated the use of solid acid catalysts and triflic acid to improve reaction efficiency and yield, even with less pure starting materials. google.com The evolution of these synthetic methods reflects an ongoing effort to produce fragrance ingredients more economically and with greater purity.
Significance of this compound in Advanced Chemical Applications
The primary significance of this compound lies in its application as a fragrance ingredient. chemimpex.com Its complex and long-lasting aroma makes it a valuable component in a wide array of scented products. ontosight.aichemimpex.com In perfumery, it is often blended with other fragrance compounds to create sophisticated and appealing scents for fine fragrances, as well as for personal care items like soaps, lotions, and shampoos. ontosight.ai The use of synthetic molecules like this compound allows for greater consistency and reliability in scent production compared to natural essential oils. ontosight.ai
Beyond its use in fragrances, this compound serves as an intermediate in the development of other complex aroma chemicals. Its unique molecular structure can be a starting point for creating new fragrance and flavor compounds. chemimpex.com There is also potential for its use as a plasticizer in polymer formulations, where its molecular structure could enhance flexibility and durability. chemimpex.com Furthermore, it is used as a flavoring agent in some food products. chemimpex.com
Research Gaps and Future Directions in this compound Studies
While the synthesis and primary applications of this compound are well-established, several areas present opportunities for future research. A significant portion of the publicly available information focuses on its use in the fragrance industry, with less emphasis on other potential chemical applications.
Future research could explore:
Novel Catalytic Systems: Further investigation into more sustainable and efficient catalytic systems for its synthesis could be beneficial. This could include the use of biocatalysts or novel solid acid catalysts to reduce environmental impact and improve cost-effectiveness.
Expanded Polymer Applications: A more in-depth study of its properties as a plasticizer and its compatibility with a wider range of polymers could uncover new applications in materials science.
Biological Interactions: While its olfactory receptor interactions are its primary function in fragrances, further research into other potential biological activities could be warranted.
Advanced Delivery Systems: Research into new fragrance delivery systems and molecule customization could enhance the performance and longevity of this compound in various consumer products.
Closing these research gaps could lead to a broader understanding of this compound's chemical versatility and unlock new commercial and scientific applications beyond its current primary use.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJUGKATXCWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036312 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17511-60-3 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclodecenyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXAHYDRO-4,7-METHANOINDEN-6-YL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3ASM14UAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Reaction Kinetics
Catalytic Esterification of Dicyclopentadiene (B1670491) for Tricyclodecenyl Propionate (B1217596) Synthesis
The primary route to tricyclodecenyl propionate is the acid-catalyzed esterification of dicyclopentadiene (DCPD) with propionic acid. This process involves the addition of the carboxylic acid across one of the carbon-carbon double bonds of the dicyclopentadiene molecule. google.com The reaction mechanism proceeds through the formation of a tricyclodecenyl carbocation intermediate, which is then attacked by the propionate anion.
Strong acids are effective catalysts for the esterification of dicyclopentadiene. Among the most potent and well-documented are trifluoromethanesulfonic acid (triflic acid) and binary systems like perchloric acid-phosphoric acid. epo.orggoogle.com
Triflic acid is a particularly efficient catalyst for this transformation, enabling the reaction to proceed with high yield even when using approximately equimolar amounts of the reactants. epo.org This avoids the need for a large excess of carboxylic acid, which is a common requirement in older methods and simplifies downstream purification processes. google.comgoogle.com The use of triflic acid is advantageous as it can produce fragrance-quality tricyclodecenyl esters from less pure grades of dicyclopentadiene. epo.org
A binary catalyst system of perchloric acid and phosphoric acid has also been proven effective, particularly in the synthesis of the related compound, tricyclodecenyl acetate (B1210297). google.com This combined acid system is reported to optimize reaction conditions, enhance yield, and allow for a milder reaction pathway. google.com The synergy between the two acids helps to accelerate the desired esterification while minimizing undesirable side reactions.
Optimizing catalyst concentration and reaction parameters is crucial for maximizing yield and product purity. For triflic acid-catalyzed synthesis, a very low catalytic amount is required, typically less than 1 wt.% relative to the dicyclopentadiene used, with preferred concentrations being below 0.5 wt.%. epo.org The reaction is generally performed at temperatures ranging from 60°C to 150°C, with a more preferred range of 110°C to 140°C. google.comgoogle.com A key process improvement involves the gradual, dropwise addition of dicyclopentadiene to a mixture of the carboxylic acid and triflic acid, which has been shown to enhance the yield of the final product. epo.orggoogle.com
For the binary perchloric-phosphoric acid system, used in the synthesis of the analogous acetate, specific reactant ratios and temperature controls are employed to prevent the oligomerization of dicyclopentadiene. The reaction temperature is carefully maintained between 50–80°C during the addition of DCPD.
Table 1: Optimized Reaction Parameters for Acid-Catalyzed Synthesis This table is interactive. Users can sort and filter the data.
| Catalyst System | Reactant Ratio (Carboxylic Acid:DCPD) | Catalyst Concentration | Temperature | Key Process Detail | Reported Yield | Source(s) |
|---|---|---|---|---|---|---|
| Triflic Acid | 0.8 to 1.3 (molar ratio) | < 0.2-0.5 wt.% vs. DCPD | 110-125°C | Dropwise addition of DCPD | 69% (Commercial Grade) | epo.orggoogle.com |
| Perchloric-Phosphoric Acid | N/A (Acetic Acid: 210g, Acetic Anhydride: 53g, DCPD: 410g) | Phosphoric Acid: 4.2g | 50-80°C | Dropwise addition of DCPD over 5 hours | >85% (for acetate) |
Acid-Catalyzed Approaches: Triflic Acid and Perchloric-Phosphoric Acid Systems
Kinetic Studies of Esterification and Side Reaction Suppression
Kinetic studies reveal that the esterification of dicyclopentadiene is not a single-step reaction. Research on the solid acid-catalyzed esterification of DCPD suggests a consecutive two-step mechanism. rsc.org The first step is the hydration of dicyclopentadiene to form a tricyclodecenol (DCPD-OH) intermediate. rsc.orguva.nl This intermediate is then subsequently esterified by the carboxylic acid to form the final tricyclodecenyl ester product. rsc.orguva.nl
A significant challenge in this synthesis is the suppression of side reactions. The acidic conditions and temperatures can promote the dimerization or oligomerization of dicyclopentadiene. nih.gov The binary perchloric-phosphoric acid catalyst system has been noted for its ability to minimize these side reactions, particularly dehydration. Kinetic analyses indicate that the enhanced proton availability in this dual-acid system accelerates the primary acetylation (esterification) reaction, thereby suppressing the competing dimerization of the DCPD reactant. The use of triflic acid also allows for a more controlled reaction, and subsequent distillation in the presence of a small amount of base to neutralize the acid catalyst helps to isolate the pure ester and avoid degradation during purification. google.com
Table 2: Kinetic Insights and Side Reaction Control This table is interactive. Users can sort and filter the data.
| Focus Area | Catalyst System | Key Finding | Mechanism Detail | Source(s) |
|---|---|---|---|---|
| Reaction Kinetics | Solid Acid (Amberlyst-15) | Esterification proceeds via a two-step consecutive reaction. | 1. Hydration of DCPD to DCPD-OH. 2. Esterification of the DCPD-OH intermediate. | rsc.orguva.nl |
| Side Reaction Suppression | Perchloric-Phosphoric Acid | Minimizes side reactions like dehydration and DCPD dimerization. | Enhanced proton availability accelerates esterification over dimerization. | |
| Product Isolation | Triflic Acid | Neutralization with a base post-reaction allows for clean distillation. | Prevents acid-catalyzed degradation of the product during purification. | google.com |
Green Chemistry Approaches in this compound Synthesis
In line with the growing demand for sustainable manufacturing, green chemistry principles are being applied to the synthesis of this compound. These approaches focus on using less hazardous catalysts, reducing waste, and employing solvent-free conditions.
Emerging methodologies are exploring the use of transition metal catalysts as a greener alternative to strong acid catalysts. While not yet prevalent industrially, rhodium-catalyzed acetoxylation represents a promising route. Rhodium complexes can facilitate the acetoxylation of terpene alcohols under milder conditions (e.g., 100°C in a toluene (B28343) solvent). This method offers significant advantages in selectivity and, crucially, avoids the formation of acidic byproducts and the associated neutralization and waste disposal steps.
Other heterogeneous transition metal catalysts, such as iron-based systems, are being developed for the selective oxidation of C-H bonds, a fundamental transformation that could be applied to create functionalized molecules like this compound from hydrocarbon precursors in an environmentally benign manner using molecular oxygen as the oxidant. scribd.com The use of supported metal catalysts is a broad area of research aimed at improving catalyst recovery and reusability. acs.org
Table 3: Emerging Green Catalytic Approaches This table is interactive. Users can sort and filter the data.
| Catalyst System | Reaction Type | Conditions | Key Advantage | Source(s) |
|---|---|---|---|---|
| Rhodium Complexes | Acetoxylation | Mild (e.g., 100°C), Toluene solvent | High selectivity, avoids acidic byproducts. | |
| Heterogeneous Iron Catalyst | Allylic C-H Oxidation | Mild conditions, O₂ as oxidant | Environmentally friendly, minimizes metal residue. | scribd.com |
| Solid Acid Catalysts | Esterification | Solvent-free or reduced solvent | Catalyst is reusable, reduces waste streams. | scispace.compatentguru.com |
Solvent-Free Systems and Sustainable Synthesis Pathways
A key direction in green synthesis is the reduction or elimination of organic solvents. The development of loaded solid acid catalysts is a significant step towards this goal. scispace.compatentguru.com These heterogeneous catalysts, such as sulfonic acid resins (e.g., Amberlyst) or acids supported on materials like alumina, can be used in solvent-free or reduced-solvent systems. uva.nlnih.gov
The advantages of this approach are numerous:
Reduced Pollution: Eliminating solvent reduces volatile organic compound (VOC) emissions. cmu.edu
Catalyst Reusability: Solid catalysts can be recovered by simple filtration and reused, lowering costs and minimizing waste. nih.gov
Simplified Processing: The workup procedure is often simpler, as the catalyst is easily separated from the reaction mixture. cmu.edu
Research has demonstrated the successful esterification of dicyclopentadiene with organic acids using solid acid catalysts like Amberlyst resins, confirming their viability as a sustainable pathway. uva.nlrsc.org These methods result in high reaction conversion rates under moderate conditions, making the technology convenient and economically attractive for industrial-scale production. scispace.com
Purification and Isolation Techniques for High-Purity this compound
The purification and isolation of this compound to a high degree of purity are critical for its application, particularly in the fragrance industry where even trace impurities can significantly alter the olfactory profile. The primary methods employed are fractional distillation and comprehensive post-reaction workups involving neutralization and washing.
Fractional Distillation Methodologies
Fractional distillation is a cornerstone technique for purifying this compound, separating it from unreacted starting materials, byproducts, and other isomers. googleapis.com This method is particularly effective for separating liquids with close boiling points, which is often the case in the crude reaction mixture of tricyclodecenyl esters. rochester.edu
The process involves heating the crude mixture to facilitate the separation of components based on their volatilities. rochester.edu Vapors rise through a fractionating column, which provides a large surface area (through packing or trays) for repeated cycles of vaporization and condensation. rochester.edu This is equivalent to performing multiple distillations at once, allowing for a much finer separation of components with different boiling points. rochester.edu More volatile components with lower boiling points move up the column and are collected as distillate, while less volatile substances remain in the distillation flask. rochester.edu
For this compound and its analogues like tricyclodecenyl acetate, purification is often conducted under reduced pressure (vacuum distillation). googleapis.com This allows the distillation to occur at a lower temperature, which is crucial for preventing the thermal degradation of the heat-sensitive ester. A patent describing the synthesis of tricyclodecenyl esters from a C2-C4 carboxylic acid and dicyclopentadiene specifies distillation to produce a commercially acceptable fragrance component. epo.org In one example related to the acetate analogue, vacuum fractionation at 104–106°C under a pressure of 133.3 Pa yielded a product with greater than 98% purity. Another patent suggests that after the initial removal of the bulk of the carboxylic acid at pressures from over 100 torr down to less than 10 torr, a reflux period of 3-24 hours can be employed to eliminate trace amounts of the acid. google.com
The efficiency of fractional distillation is dependent on several factors, including the length and type of the fractionating column (number of theoretical plates), the reflux ratio, and the stability of the heat source. googleapis.comrochester.edu Columns with a higher number of theoretical plates, such as Vigreux or packed columns, offer better separation. googleapis.comrochester.edu
Interactive Table: Fractional Distillation Parameters for Tricyclodecenyl Esters
| Parameter | Value/Range | Purpose | Source |
| Pressure | <1 torr to >100 torr; typically 133.3 Pa | To lower the boiling point and prevent thermal decomposition. | google.com |
| Temperature (Distillate Collection) | 104-106°C (for acetate analogue) | To selectively vaporize the desired ester. | |
| Purity Achieved | >98% | To meet the quality standards for fragrance applications. | |
| Reflux Ratio | 20:1 (for related compounds) | To enhance the separation efficiency of the distillation column. | googleapis.com |
Post-Reaction Processing: Neutralization and Washing Procedures
Following the synthesis of this compound, which is often catalyzed by strong acids like sulfuric acid, perchloric acid, or triflic acid, a neutralization step is essential. epo.org This step removes the acid catalyst and any unreacted carboxylic acid, which could otherwise lead to product degradation or unwanted side reactions during distillation. justia.com
The crude reaction mixture is typically washed with a basic solution. Sodium hydroxide (B78521) (NaOH) solution is a commonly used neutralizing agent. epo.org The neutralization is often followed by one or more washes with water or a saturated brine (sodium chloride) solution. epo.org These washes help to remove any remaining base, salts, and water-soluble impurities from the organic layer containing the this compound.
A typical procedure involves adding an aqueous NaOH solution to the crude product, stirring the mixture for a period to ensure complete neutralization, and then allowing the layers to separate. epo.org The organic phase, containing the desired ester, is then isolated and washed with brine. epo.org For instance, in the synthesis of the related tricyclodecenyl acetate, the crude product is washed with 15–30% NaOH solution, followed by a 10% brine wash and a final wash with saturated brine. Another patented process highlights a distillation-only purification method where a base is added to the reaction mixture to neutralize the triflic acid catalyst before distillation, which avoids a traditional basic workup. google.com
Derivatization Strategies for this compound Analogues
Derivatization involves chemically modifying a compound to produce new analogues with potentially different properties. For this compound, this can involve altering the ester group or modifying the tricyclic core.
Synthesis of Novel Tricyclodecenyl Esters
The synthesis of this compound itself is part of a broader class of reactions that can produce a variety of tricyclodecenyl esters. epo.org By substituting propionic acid with other carboxylic acids, a range of esters can be synthesized. epo.org These reactions are typically acid-catalyzed additions of carboxylic acids to dicyclopentadiene (DCPD). epo.org
Commonly synthesized analogues include tricyclodecenyl acetate, tricyclodecenyl butyrate, and tricyclodecenyl isobutyrate. epo.orggoogle.com The choice of carboxylic acid directly determines the final ester product. epo.org For example, reacting dicyclopentadiene with acetic acid yields tricyclodecenyl acetate, while using butyric acid yields tricyclodecenyl butyrate. epo.org The reaction conditions, such as the use of catalysts like triflic acid, are often similar across the synthesis of these different esters. epo.org
Interactive Table: Examples of Synthesized Tricyclodecenyl Esters
| Ester Name | Starting Carboxylic Acid | Catalyst Examples | Source |
| Tricyclodecenyl acetate | Acetic acid | Perchloric acid, Triflic acid, Boron trifluoride | epo.org |
| This compound | Propionic acid | Perchloric acid, Boron trifluoride etherate | |
| Tricyclodecenyl butyrate | Butyric acid | Triflic acid | epo.org |
| Tricyclodecenyl isobutyrate | Isobutyric acid | Triflic acid | epo.org |
Exploration of Substitution and Reduction Reactions
The this compound molecule offers several sites for further chemical modification through substitution and reduction reactions.
Substitution Reactions: The ester group is a primary target for substitution. Nucleophilic substitution can replace the propionate group with other functional groups. For instance, hydrolysis, which can be catalyzed by an acid or a base, is a substitution reaction that would cleave the ester bond to yield tricyclodecenyl alcohol and propionic acid.
Reduction Reactions: The ester functional group in this compound can be reduced to an alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org In this case, the reduction of this compound would yield tricyclodecenyl alcohol and 1-propanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. leah4sci.com The alkene double bond within the tricyclic system could also be a target for reduction. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (like palladium, platinum, or nickel), is a common method for reducing carbon-carbon double bonds to single bonds. libretexts.orglibretexts.org This reaction would convert this compound to tricyclodecanyl propionate.
Spectroscopic and Chromatographic Characterization in Research
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Tricyclodecenyl propionate (B1217596), which is often found in complex mixtures such as perfumes and essential oils. researchgate.net The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry makes it ideal for dealing with the challenges posed by fragrance analysis. researchgate.netnih.gov These challenges include the vast number of components, the wide range of concentrations, and the presence of structurally similar isomers. researchgate.netthermofisher.com
Modern advancements, such as comprehensive two-dimensional gas chromatography (GC x GC) coupled with high-resolution mass spectrometry (HRMS), offer even greater resolving power. researchgate.netnih.gov This is particularly beneficial for separating co-eluting isomers that may not be resolved by conventional one-dimensional GC. researchgate.netnih.gov The use of different ionization techniques, such as chemical ionization in addition to the standard electron ionization, can provide more detailed structural information, aiding in the confident identification of isomers. nih.gov
For complex fragrance mixtures, specialized GC columns, such as those with ionic liquid stationary phases, can offer unique separation patterns and reduce issues like column bleed, which is common with traditional polar columns. sepscience.com The selection of the appropriate GC column and analytical conditions is critical for achieving the necessary resolution to separate the various isomers of Tricyclodecenyl propionate. bohrium.com A patent for fragrance compounds describes a GC-MS analysis of a reaction mixture containing this compound (referred to as compound 1), where multiple peaks corresponding to different isomers with the same molecular weight (196 g/mol ) were observed. google.com Further analysis on a chiral column revealed the presence of at least six chiral isomers, highlighting the compound's stereochemical complexity. google.com
Accurate quantification of individual isomers of this compound is crucial, especially in the context of fragrance allergens. thermofisher.comsepscience.com The International Fragrance Association (IFRA) has developed analytical methods for the quantification of numerous fragrance substances, including their isomers, in commercial products. sepscience.com These methods often utilize GC-MS and are designed to quantify components at concentrations as low as 20 mg/kg. sepscience.com
The quantification process typically involves the use of certified reference materials for calibration to ensure accuracy and reliability. sepscience.com For complex samples, the performance of the GC-MS system is evaluated based on several parameters, including chromatographic resolution, sensitivity over a wide concentration range, mass accuracy, and the reproducibility of quantification. thermofisher.com High-resolution mass spectrometry, such as that provided by Orbitrap technology, allows for confident detection and quantification even in complex matrices. thermofisher.com
The quantification of this compound is often reported as the sum of its isomers, as indicated by suppliers who specify purity by GC based on the total isomeric content. jk-sci.com
GC-MS-based metabolomics is a powerful approach for the comprehensive analysis of small molecule metabolites in biological systems. nih.gov This technique is well-suited for profiling volatile organic compounds (VOCs), which can serve as biomarkers for various biological processes. nih.gov
In a notable study investigating the metabolic changes during the co-fermentation of prawn shell waste by Lactobacillus plantarum and Bacillus subtilis, this compound was identified as one of the volatile metabolites in the culture supernatant. mdpi.com This finding suggests that certain microbial metabolic pathways can produce this fragrance compound. The study employed GC-MS to analyze the extracellular metabolites after a derivatization process to protect carbonyl groups and increase the volatility of the compounds for analysis. mdpi.com The identification of this compound in this context underscores the utility of GC-MS in untargeted metabolomics to discover novel compounds produced by microorganisms. nih.govmdpi.com Such studies contribute to our understanding of the metabolic capabilities of bacteria and may open avenues for the biotechnological production of fragrance compounds. mdpi.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Kovats Retention Index (Standard non-polar column) | 1499, 1498.6 | NIST Mass Spectrometry Data Center nih.gov |
| Molecular Weight (as detected by MS) | 196 g/mol | google.com |
| Purity by GC (Sum of isomers) | 97 - 100% | ChemImpex jk-sci.com |
Integration of Spectroscopic Techniques for Structural Elucidation
While GC-MS is excellent for separation and initial identification, the complete structural elucidation of a molecule as complex as this compound often requires the integration of other spectroscopic techniques. nih.govspringernature.com Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal in providing detailed information about the molecule's connectivity and functional groups. youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure and conformational preferences of molecules in solution. nih.gov For a molecule with a rigid tricyclic core and a flexible propionate side chain like this compound, NMR can provide insights into the spatial arrangement of atoms. auremn.org.br
Conformational analysis often involves measuring coupling constants and observing Nuclear Overhauser Effects (NOEs), which provide information about through-bond and through-space atomic proximities, respectively. nih.gov For conformationally flexible molecules, experimental NMR data can be combined with theoretical calculations to determine the populations of different conformers. auremn.org.br
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com For this compound, FTIR is crucial for verifying the presence of the ester functional group. spectroscopyonline.com
The key characteristic absorptions for an ester are the strong carbonyl (C=O) stretch and the C-O stretching vibrations. spectroscopyonline.comlibretexts.org
Carbonyl (C=O) Stretch: For a saturated aliphatic ester like this compound, a very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹. orgchemboulder.com
Carbon-Oxygen (C-O) Stretches: Esters also exhibit two or more distinct C-O stretching bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comrockymountainlabs.com These bands arise from the stretching of the C-O single bonds within the ester group. spectroscopyonline.com
The PubChem database indicates the availability of an FTIR spectrum for this compound, which would display these characteristic peaks, thus confirming its identity as an ester. nih.gov By comparing the obtained spectrum with libraries of known compounds, a high degree of confidence in the functional group assignment can be achieved. innovatechlabs.com
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch (Aliphatic) | 1750-1735 | Strong, Sharp orgchemboulder.com |
| Ester | C-O Stretch | 1300-1000 | Strong to Medium orgchemboulder.comrockymountainlabs.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Mechanical and Molecular Modeling of Tricyclodecenyl Propionate (B1217596)
Quantum mechanics (QM) and molecular modeling offer a microscopic view of Tricyclodecenyl propionate, revealing electronic and structural properties that govern its interactions with the environment and biological systems.
The electronic structure of a molecule is fundamental to its chemical behavior. Analyses of properties like the dipole moment and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are essential for understanding reactivity and intermolecular forces. libretexts.orgyoutube.com
Orbital chemistry, particularly the analysis of HOMO and LUMO, provides insights into a molecule's ability to donate or accept electrons in chemical reactions. libretexts.org The energy of the HOMO is related to the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. libretexts.orgyoutube.com For a fragrance ingredient, these characteristics can influence its stability, its interaction with olfactory receptors, and its potential to undergo metabolic activation.
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. libretexts.org | A smaller gap suggests higher reactivity, which could be relevant for understanding potential allergenicity or metabolic pathways. |
Conformational analysis involves identifying the stable three-dimensional shapes (conformers) a molecule can adopt and their relative energies. Due to the presence of single bonds, molecules can exist in various spatial arrangements, and energy minimization calculations are used to find the most energetically favorable, and thus most probable, conformations.
For a molecule with a complex, rigid tricyclic core and a flexible propionate ester side chain like this compound, conformational analysis is crucial. The specific 3D shape of the molecule is a primary determinant of how it fits into the binding pocket of an olfactory receptor, which is the basis of its characteristic scent. Different conformers may exhibit different binding affinities, and understanding the lowest-energy conformations helps to predict the most likely bioactive shape of the molecule. This analysis is a prerequisite for more advanced studies like molecular docking.
Table 2: Goals of Conformational Analysis for this compound
| Objective | Methodology | Outcome |
|---|---|---|
| Identify Stable Conformers | Systematic or stochastic search of rotational possibilities around single bonds. | A set of low-energy, stable 3D structures (conformers) of the molecule. |
| Determine Relative Energies | Quantum or molecular mechanics calculations to determine the potential energy of each conformer. | Ranking of conformers by stability, identifying the most probable shapes at a given temperature. |
| Geometric Characterization | Measurement of bond lengths, bond angles, and dihedral angles for each stable conformer. | Detailed structural parameters that define the precise shape of the molecule for use in further modeling. |
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties (known as molecular descriptors) with its biological activity or a particular property, such as toxicity. wiley.com In the fragrance industry, QSAR is extensively used for screening ingredients for potential hazards like skin sensitization and for environmental risk assessment. researchgate.neteuropa.eu
To build a QSAR model, a range of molecular descriptors are calculated for a set of chemicals with known activity data. These descriptors quantify various aspects of the molecule's structure. Simple descriptors include molecular weight and LogP (the logarithm of the octanol-water partition coefficient, which measures hydrophobicity), while more complex descriptors can encode topological, geometric, or electronic features. wiley.comgoogleapis.com
For fragrance ingredients like this compound, QSAR models are used to predict endpoints such as skin sensitization potential. researchgate.net For instance, models have been developed to predict the EC3 value from the Local Lymph Node Assay (LLNA), a measure of sensitization potency. researchgate.net These predictions allow for the early identification of potential hazards and help prioritize chemicals for further testing. researchgate.net
Table 3: Molecular Descriptors and Predicted Activities for Fragrance Ingredients
| Molecular Descriptor | Description | Predicted Biological Activity/Endpoint |
|---|---|---|
| LogP (or ClogP) | A measure of a molecule's hydrophobicity. googleapis.com | Skin penetration, bioavailability, aquatic toxicity. researchgate.net |
| Molecular Weight | The mass of one mole of the substance. | Influences diffusion, absorption, and reactivity; can affect sensitization potency. europa.eu |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Inhalation exposure, air impact of the fragrance. google.com |
| Topological Descriptors | Numerical values derived from the graph representation of the molecule. | Various toxicological endpoints, including sensitization and irritation. |
| Electronic Descriptors | Properties derived from quantum mechanics, such as dipole moment or orbital energies. | Reactivity, binding affinity, metabolic activation. google.com |
A key component of SAR analysis is the identification of "structural alerts"—specific molecular substructures or functional groups known to be associated with a particular type of reactivity or toxicity. greenfacts.org These alerts serve as red flags, suggesting that a molecule may be capable of interacting with biological macromolecules like proteins and DNA, potentially leading to adverse effects such as skin sensitization or genotoxicity.
The ability of a chemical to act as a skin sensitizer (B1316253) is dependent on its ability to react with skin proteins to form a hapten-protein conjugate, which can then elicit an immune response. greenfacts.org Some molecules require metabolic or abiotic activation to become reactive; these are known as prohaptens or prehaptens. greenfacts.org
In evaluations by the Scientific Committee on Consumer Safety (SCCS), this compound has been identified as a "possible prehapten." europa.eu This suggests that while the molecule itself may have low reactivity, it could be transformed into a sensitizing hapten through processes like air oxidation or skin metabolism. The ester functional group and the double bond in the tricyclic system are features that could be susceptible to such activation. This identification is a critical outcome of SAR analysis, guiding the safety assessment and risk management of the ingredient. europa.eu
Table 4: Structural Alert Example for this compound
| Structural Alert Category | Description | Relevance to this compound | Implication |
|---|
| Prehapten | A substance that is non- or low-sensitizing itself but can be transformed into a sensitizing hapten through abiotic (e.g., air oxidation) or metabolic activation. greenfacts.org | Classified as a "possible prehapten" in scientific opinions. europa.eu | The molecule has the potential to become a skin sensitizer after chemical transformation on or in the skin. |
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme.
The primary application of docking for a fragrance ingredient is to simulate its binding to olfactory receptors (ORs). These simulations help to understand the basis of its scent perception and can also be used to investigate its potential to act as a blocker or modulator of ORs that bind to malodorous compounds. google.comgoogle.com
Furthermore, docking can be used to explore the interaction of this compound with metabolic enzymes, such as esterases or cytochrome P450s. Simulating its fit into the active site of an esterase can provide insights into its potential rate of hydrolysis back to its constituent alcohol and propionic acid. This is relevant for understanding its stability and clearance in biological systems and for assessing the potential formation of reactive metabolites.
Table 5: Molecular Docking Applications for this compound
| Receptor Target | Objective of Simulation | Potential Insights |
|---|---|---|
| Olfactory Receptors (ORs) | Predict binding mode and affinity. | Elucidation of the structure-odor relationship; understanding its role in fragrance compositions and potential for malodor counteraction. google.com |
| Esterase Enzymes | Investigate potential for enzymatic hydrolysis. | Predict metabolic stability and the likelihood of the ester bond being cleaved in biological systems. |
| Cytochrome P450 Enzymes | Assess potential for oxidative metabolism. | Identify likely sites of oxidation on the molecule, which relates to the "prehapten" structural alert and the formation of potentially reactive metabolites. |
| Skin Proteins (e.g., Albumin) | Evaluate potential for covalent bond formation after activation. | Explore mechanisms of haptenation relevant to skin sensitization. |
Odorant Binding Protein (OBP) Interactions and Ligand Binding Studies
Odorant Binding Proteins (OBPs) are small, soluble proteins found in the nasal mucus of vertebrates. nih.govgoogle.com These proteins are believed to play a crucial role in the initial stages of olfaction by binding to, solubilizing, and transporting hydrophobic odorant molecules across the aqueous environment of the mucus to the olfactory receptors (ORs) located on the surface of olfactory sensory neurons. nih.govmdpi.com While the precise functions of OBPs are still under investigation, it is widely accepted that they act as carriers for odorants. nih.gov The binding affinity of odorants to OBPs is typically in the micromolar range, indicating a relatively weak and reversible interaction. nih.govgoogle.com
Studies on various OBPs, such as porcine OBP (pOBP), have shown that they can bind a wide range of odorants from different chemical classes with similar affinities. This is achieved through interactions with various amino acid residues within the binding pocket of the protein. google.com The binding of an odorant to an OBP is influenced by the physicochemical properties of the odorant molecule, including its size and length. google.comgoogle.com
Table 1: Odorant Binding Protein Interaction Data for this compound
| OBP Subtype | Binding Affinity (Kd/Ki) | Experimental Method |
| Data Not Available | Data Not Available | Data Not Available |
A comprehensive search of scientific literature and patent databases did not yield specific data on the binding of this compound to any particular Odorant Binding Protein.
Olfactory Receptor (OR) Modulatory Mechanisms and Functional Assays
Olfactory Receptors (ORs) constitute a large family of G protein-coupled receptors (GPCRs) that are expressed in the cell membranes of olfactory sensory neurons. google.comgoogle.com The interaction between an odorant molecule and an OR initiates a signal transduction cascade that ultimately leads to the perception of smell. Each OR can recognize multiple odorants, and each odorant can activate multiple ORs, a combinatorial mechanism that allows for the discrimination of a vast array of different scents. google.com The activation of an OR can be modulated by other molecules, which can act as antagonists, inhibiting the receptor's response. google.com
Functional assays are employed to study the activity of ORs and to screen for compounds that can modulate their function. google.comgoogle.com These assays can be performed on cells that have been engineered to express a specific OR. Common methods include reporter gene assays, which are highly sensitive and can detect weak receptor responses, and assays that measure the increase in intracellular calcium that occurs upon OR activation. google.com
This compound is mentioned in patent literature as a compound relevant to the modulation of olfactory receptors, particularly in the context of developing antagonists or blockers for ORs that perceive malodors like those found in sweat. google.comgoogle.com This suggests that this compound has been studied for its effects on certain olfactory receptors. However, detailed research findings from functional assays, such as the specific ORs it modulates, whether it acts as an agonist or antagonist, and its potency (e.g., EC50 or IC50 values), are not publicly disclosed. The mechanism of action for this compound is generally described as involving its interaction with olfactory receptors to produce its characteristic woody and floral scent, but specific molecular-level details of this interaction are not available in the reviewed literature.
Table 2: Olfactory Receptor Modulation by this compound
| Olfactory Receptor | Modulatory Effect | Functional Assay | Potency (EC50/IC50) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
While patents suggest this compound is of interest for modulating olfactory receptors involved in malodor perception, specific data from functional assays detailing its effects on identified olfactory receptors are not available in the public domain.
Biological and Ecotoxicological Research Perspectives
Mechanistic Investigations of Biological Interactions
The biological interactions of Tricyclodecenyl propionate (B1217596) are a subject of ongoing research, primarily focusing on its role as a fragrance ingredient. The compound's interaction with olfactory receptors is key to its characteristic scent, and understanding these mechanisms provides insight into the broader field of sensory science.
Tricyclodecenyl propionate's primary biological effect stems from its interaction with olfactory receptors in the nasal epithelium, which leads to the perception of its distinct woody and floral aroma. The specific shape and chemical properties of the molecule allow it to bind to these receptors, initiating a signal cascade that the brain interprets as scent. Research in this area often involves studying the binding affinity of fragrance molecules to various olfactory receptors to understand the structure-activity relationship that governs odor perception.
Studies have suggested that odorant-binding proteins (OBPs) may play a role in transporting fragrance molecules like this compound through the aqueous mucus layer to the olfactory receptors. google.comgoogleapis.com This process is thought to be a non-specific binding mechanism that facilitates the presentation of the odorant to the receptors. google.comgoogleapis.com The interaction between the odorant and the receptor is a critical first step in the G protein-mediated signal transduction pathway of olfaction. google.com Furthermore, research has explored the use of in vitro assays with cell lines expressing specific olfactory receptors to study the response to various odorants, including those with structures similar to this compound. google.com
The metabolic fate of this compound is an area of interest for assessing its safety and persistence in biological systems. As an ester, it is anticipated to undergo hydrolysis, breaking down into its constituent alcohol (tricyclodecenol) and propionic acid. This reaction can be catalyzed by esterase enzymes present in various tissues.
Further biotransformation of the resulting alcohol and acid would likely follow established metabolic pathways for similar chemical structures. For instance, propionic acid is a common fatty acid that can be readily metabolized. The tricyclic alcohol moiety would likely undergo further oxidation and conjugation reactions to facilitate its excretion from the body. In vitro studies using liver microsomes can provide valuable information on the specific enzymes involved, such as cytochrome P450s, and the resulting metabolites. Research on related compounds has sometimes utilized techniques like adding glutathione (B108866) to microsomal incubation mixtures to investigate the formation of reactive intermediates. dss.go.th
Environmental Fate and Degradation Studies
Understanding the environmental behavior of this compound is crucial for evaluating its ecological impact. Research in this area focuses on its persistence, potential to accumulate in organisms, and its toxicity to aquatic life.
This compound is not classified as a persistent, bioaccumulative, and toxic (PBT) substance according to the International Fragrance Association (IFRA) Environmental Standards. However, some studies have noted its low biodegradability, which raises concerns about its potential impact on aquatic environments. One study reported a biodegradability of 14.1% over 28 days under OECD 301B test conditions.
The bioaccumulative potential is often estimated using the logarithm of the octanol-water partition coefficient (log Kow). While specific experimental values for this compound are not always readily available in the provided results, its chemical structure as an ester suggests a degree of lipophilicity. One source estimates a persistence time of 418 hours. thegoodscentscompany.com
| Parameter | Value/Classification | Source |
|---|---|---|
| PBT Classification | Not classified as PBT | |
| Biodegradability (28 days) | 14.1% | |
| Aquatic Hazard Classification | Toxic to aquatic life with long lasting effects (H411) | nih.govechemi.com |
| Aquatic Chronic | Category 2 | nih.govclasohlson.com |
This compound is classified as toxic to aquatic life with long-lasting effects (H411). nih.govechemi.com It is categorized as Aquatic Chronic Category 2. nih.govclasohlson.com This classification indicates that it can cause long-term adverse effects in the aquatic environment. The risk quotients based on current usage levels have been reported to be below one, suggesting a minimal environmental risk under present conditions.
Safety Data Sheets and regulatory bodies like the European Chemicals Agency (ECHA) provide hazard classifications based on ecotoxicological data. nih.goveuropa.eu These classifications are essential for risk management and ensuring the safe use of the compound in consumer products.
In Vitro and In Vivo Toxicological Assessments in Research Contexts
A variety of toxicological studies have been conducted to assess the safety of this compound for its use in consumer products. These assessments include investigations into its potential for genotoxicity, skin sensitization, and other adverse effects.
Extensive research has been performed to evaluate the genotoxic potential of this compound. A bacterial reverse mutation assay (Ames test) conducted on various strains of Salmonella typhimurium showed no significant increase in revertant colonies at concentrations up to 1600 µ g/plate , indicating that the compound is not mutagenic under these test conditions. Furthermore, no evidence of genotoxicity was observed in other in vitro assays. ewg.org The BlueScreen HC assay, a mammalian cell-based method for measuring genotoxicity, has been used as a screening tool for fragrance materials and has shown good correlation with other genotoxicity assays. researchgate.net
Regarding skin sensitization, the European Commission's Scientific Committee on Consumer Safety has noted a lack of data on contact allergy in humans for this substance. ewg.org However, toxicological assessments have generally indicated that this compound does not exhibit significant skin sensitization at current usage levels. It has been identified as a possible prehapten, meaning it may become a sensitizer (B1316253) after metabolic activation. europa.eu
In terms of acute oral toxicity, one study reported an LD₅₀ of 5,001 mg/kg in rats. countrywidehealthcare.co.uk The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity has been established at 464.1 mg/kg/day, derived from read-across data with a structurally similar compound, acetoxydihydrodicyclopentadiene.
| Endpoint | Result | Source |
|---|---|---|
| Genotoxicity (Ames test) | Not mutagenic | |
| Genotoxicity (in vitro) | No evidence of genotoxicity | ewg.org |
| Acute Oral LD₅₀ (rat) | 5,001 mg/kg | countrywidehealthcare.co.uk |
| Repeated Dose Toxicity (NOAEL) | 464.1 mg/kg/day (read-across) | |
| Skin Sensitization | Possible prehapten | europa.eu |
Sensitization and Allergenic Potential in Human and Animal Models
This compound has been the subject of multiple studies to assess its potential to cause skin sensitization and allergic reactions in both humans and animals. Research has yielded varying results depending on the study population and testing methodology.
Clinical data from studies on patients with suspected fragrance allergies have shown evidence of sensitization. In a 2001 study by Larsen involving 178 patients with known contact allergy to fragrance ingredients, patch testing with a 5% concentration of this compound resulted in 2.3% positive reactions. europa.eu A larger 2007 study by the Information Network of Departments of Dermatology (IVDK) on 2,062 consecutively patch-tested patients found a lower sensitization rate of 0.2% when tested at a 1% concentration. europa.eu Another report noted a sensitization rate of approximately 19.6% in a group of patients with suspected fragrance allergies, highlighting the importance of monitoring exposure in sensitive individuals.
Conversely, a risk assessment report by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not pose a significant risk for skin sensitization under the current levels of use. The Scientific Committee on Consumer Safety (SCCS) has identified it as a possible prehapten, meaning it may become a sensitizer after undergoing transformation. europa.eu
Table 1: Human Patch Test Sensitization Data for this compound
| Study (Year) | Patient Population | Test Concentration | Positive Reactions (%) |
|---|---|---|---|
| Larsen (2001) | Patients with known fragrance contact allergy (n=178) | 5% | 2.3% |
| IVDK (2007) | Consecutively tested patients (n=2062) | 1% | 0.2% |
Genotoxicity and Carcinogenicity Research Findings
The genotoxic potential of this compound has been evaluated through in vitro testing. The primary focus of this research has been on its potential to induce gene mutations.
There is limited publicly available information specifically detailing carcinogenicity studies on this compound.
Table 2: Genotoxicity Study Findings for this compound
| Assay Type | Test System | Concentration | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Up to 1600 µg/plate | Not Mutagenic |
| Clastogenic Activity | Not Available | Not Available | No Data Available |
Phototoxicity Research
Based on available scientific literature, this compound is not considered to pose a significant phototoxic risk. While some fragrance ingredients, particularly certain plant-derived furocoumarins, are known to cause phototoxic reactions, this has not been identified as a concern for this compound. doingsts.com Its favorable safety profile, including its low toxicity, is a key reason for its widespread use in various fragrance applications.
Advanced Applications and Emerging Research Areas
Role of Tricyclodecenyl Propionate (B1217596) in Controlled-Release Systems
The longevity of a fragrance is a critical factor in consumer products. Controlled-release systems are designed to prolong the sensory impact of aromatic compounds like Tricyclodecenyl propionate by releasing them gradually over an extended period. nih.gov This is often achieved by encapsulating the fragrance oil within a protective shell, which then releases the core material in response to specific triggers or through slow diffusion. researchgate.netusitc.gov
Microencapsulation is a prominent technology for creating controlled-release fragrance systems. researchgate.net It involves enclosing tiny droplets of a fragrance oil, the core material, within a thin polymeric wall or shell. usitc.govresearchgate.net This technique protects the volatile fragrance from degradation and evaporation, allowing for a gradual release. google.com Several methods are employed to encapsulate fragrances, each offering distinct advantages.
One common technique is in-situ polymerization , where the capsule wall is formed around the fragrance oil droplets. For instance, research has demonstrated the successful encapsulation of an essence oil containing this compound using a melamine-formaldehyde (MMF) resin shell. nih.govlazaval.com.au In this process, an emulsion of the fragrance oil is created, and then a pre-polymer is added, which polymerizes at the oil-water interface to form a solid shell, effectively trapping the fragrance. lazaval.com.au
Another method is complex coacervation , which relies on the electrostatic interaction between two oppositely charged polymers to form the capsule wall. researchgate.netgoogle.com This technique has been used to create temperature-sensitive, double-walled microcapsules for delivering lavender fragrance oil, with gelatin and a gum arabic composite forming the inner and outer walls, respectively. usitc.gov Such systems can be designed to release their contents in response to changes in environmental conditions like temperature or pH. usitc.gov
Other advanced methods include the use of oil-absorbing polymer nanospheres coated with water-sensitive polymers. These systems can provide a moisture-triggered release of encapsulated active ingredients, including fragrances. researchgate.net
The table below summarizes various microencapsulation techniques used for fragrance delivery.
| Encapsulation Technique | Wall Material Example | Mechanism | Typical Capsule Size |
| In-situ Polymerization | Melamine-Formaldehyde Resin | Polymerization at the oil-water interface of an emulsion. researchgate.netlazaval.com.au | 0.1 to 100 µm researchgate.net |
| Complex Coacervation | Gelatin and Gum Arabic | Electrostatic attraction between two oppositely charged polymers. usitc.govresearchgate.net | Varies, can be up to 99% efficient. researchgate.net |
| Spray Drying | Various Polymers | An emulsion is sprayed into hot air, evaporating the solvent to form a solid matrix around the core. researchgate.net | 1 to 150 µm researchgate.net |
| Interfacial Polymerization | Multifunctional Monomers | Rapid polymerization reaction at the interface of the liquid core and an aqueous phase. researchgate.net | Varies |
This table presents a summary of common microencapsulation techniques and is for illustrative purposes.
The primary goal of encapsulating this compound is to achieve a sustained release profile, ensuring the fragrance is emitted slowly over time. nih.govlazaval.com.au The release of the core material from microcapsules is a complex process governed by factors like diffusion through the polymer wall, rupture of the shell, and changes in environmental conditions. nih.govusitc.gov
Research on melamine (B1676169) resin microcapsules containing this compound has shown that the fragrance is released continuously over long durations, such as 2400 hours. nih.govlazaval.com.au The release rate was observed to be faster from smaller microcapsules compared to larger ones, indicating that the latter have better leak-tightness. mdpi.com
To understand and predict the release behavior, scientists employ mathematical kinetic models. Studies have found that the sustained release of the encapsulated essence oil fits well with several models: nih.govlazaval.com.au
First-Order Kinetic Model : This model describes the release rate as being directly proportional to the amount of substance remaining in the capsule. A study found the release from melamine microcapsules followed this model with the equation: y = 75.56 + 21.69·e−0.0026t (R² = 0.9766). lazaval.com.au
Peppas Model : Also known as the Korsmeyer-Peppas model, this equation is often used to describe the release of a substance from a polymeric system. The release of the fragrance oil containing this compound was shown to be consistent with a deformed Peppas model, represented by the equation: y = 100 − 2.30t0.3213 (R² = 0.9629). nih.govlazaval.com.aufda.gov
The fitting of experimental data to these models allows for a quantitative understanding of the release mechanism, aiding in the design of more effective and long-lasting fragrance delivery systems. lazaval.com.aufda.gov
| Kinetic Model | Mathematical Representation | Applicability to Fragrance Release | Reported Finding |
| First-Order Kinetics | y = a + b·e-k·t | Describes release rate proportional to the remaining fragrance concentration. lazaval.com.au | Fits the release data of encapsulated essence oil with R² = 0.9766. lazaval.com.au |
| Peppas Model | y = k·tn or deformed versions | Describes drug or fragrance release from a polymeric matrix. lazaval.com.aufda.gov | Found to be suitable for analyzing sustained release data from microcapsules over 2400 hours. nih.govmdpi.comfda.gov |
This interactive table summarizes kinetic models applied to the release of encapsulated fragrances.
Exploration in Specialty Chemical Development
Beyond its direct use as a fragrance, this compound serves as a valuable intermediate in the manufacturing of other chemicals. acs.org Its unique tricyclic structure makes it a building block for the synthesis of more complex aroma molecules and specialty formulations. acs.orgijiert.org The chemical industry utilizes such intermediates to develop novel compounds with specific desired scent profiles and performance characteristics for high-end and mass-market products. This role as a precursor is part of the broader field of advancements in synthetic flavor and fragrance technologies, which focus on creating stable, cost-effective, and customizable aromatic compounds.
Research on this compound in Polymer Formulations as a Plasticizer
There is emerging interest in the potential application of this compound as a plasticizer in polymer formulations. chemimpex.com Plasticizers are additives that are incorporated into materials like plastics to increase their flexibility, workability, and durability. chemimpex.comnih.gov They function by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the material. fda.govnih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Tricyclodecenyl propionate’s structural integrity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ester group and cycloalkene backbone via characteristic proton (¹H) and carbon (¹³C) shifts. Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and ester linkages. Mass spectrometry (MS) confirms molecular weight (206.28 g/mol) and fragmentation patterns .
Q. How should researchers assess the solubility and stability of this compound in experimental settings?
- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and non-polar (hexane) solvents, noting its insolubility in water . Stability studies should monitor degradation under varying pH (using buffers) and oxidative conditions (via peroxide value assays). Track hydrolysis using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. What safety protocols are critical for handling this compound in laboratory environments?
- Methodological Answer : Use personal protective equipment (PPE) to mitigate skin/eye irritation risks. Store in inert, airtight containers away from strong oxidizers (e.g., peroxides) to prevent combustion. Monitor airborne concentrations with gas detectors and ensure fume hoods are used during synthesis .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound’s oxidative degradation pathways?
- Methodological Answer : Employ controlled oxidation experiments using radical initiators (e.g., AIBN) and analyze products via liquid chromatography-mass spectrometry (LC-MS). Compare kinetic data under aerobic vs. anaerobic conditions. Use multivariate regression to isolate variables (e.g., temperature, light exposure) contributing to pathway variability .
Q. What statistical frameworks are suitable for optimizing this compound synthesis yields?
- Methodological Answer : Apply response surface methodology (RSM) to model reaction parameters (catalyst concentration, temperature). Use ANOVA to identify significant factors and design-of-experiments (DoE) software (e.g., Minitab) for predictive optimization. Validate models with triplicate runs .
Q. How can computational models predict this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding affinities with cyclooxygenase or esterase enzymes. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100-ns trajectories. Cross-reference with in vitro inhibition assays .
Q. What methodologies resolve discrepancies in this compound’s hydrolysis kinetics across studies?
- Methodological Answer : Standardize hydrolysis conditions (pH 2–12 buffers, 25–60°C) and quantify reaction rates via HPLC-UV. Compare Arrhenius plots to identify activation energy discrepancies. Use mixed-effects models to account for inter-study variability in catalyst purity or solvent composition .
Methodological Notes
- Analytical Standards : Follow HG/T 5467 and HG/T 6008 protocols for propionate quantification in complex matrices (e.g., fragrances, feed additives) using HPLC with diode-array detection (DAD) .
- Data Integrity : Adhere to guidelines in Journal of Clinical Practice and Research for statistical reporting, including significance thresholds (p < 0.05) and instrument precision limits .
- Ethical Compliance : For studies involving biological systems, obtain ethics approvals for cytotoxicity assays (e.g., OECD 129 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
